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Introduction

The Sws1 protein, and its associated complex (known in Saccharomyces cerevisiae as the
Shu complex), plays a crucial role in the homologous recombination (HR) pathway of DNA
repair. This complex is essential for maintaining genomic stability and is implicated in the
cellular response to DNA damaging agents. In budding yeast, the Shu complex is a
heterotetramer composed of Shul, Shu2, Csm2, and Psy3. These proteins work in concert to
promote the formation of the Rad51 nucleofilament, a key step in the repair of DNA double-
strand breaks. The human homolog of Shu2, SWS1, forms a complex with SWSAP1,
highlighting the conserved nature of this DNA repair pathway.

These application notes provide detailed protocols for the purification of the Sws1/Shu protein
complex from both native yeast sources and recombinant expression systems. Additionally, we
present available quantitative data and visualize the relevant biological pathways and
experimental workflows.

Quantitative Data Summary

The following table summarizes the available quantitative data related to the purification and
characterization of the Sws1/Shu complex and its components. It is important to note that
detailed quantitative data such as protein yield per gram of cells is not consistently reported in
the literature.
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Signaling Pathway and Experimental Workflow
Sws1/Shu Complex in Homologous Recombination

The Sws1/Shu complex functions as a mediator in the homologous recombination pathway,

specifically in the assembly of the Rad51 filament on single-stranded DNA (ssDNA) that is

coated with Replication Protein A (RPA). This process is crucial for the repair of DNA lesions

and the restart of stalled replication forks. The complex is thought to act in concert with other
HR factors like Rad52 and the Rad55-Rad57 heterodimer to overcome the inhibitory effect of
RPA and facilitate the nucleation and elongation of the Rad51 filament.
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Caption: Role of the Shu complex in Rad51 filament formation.

General Workflow for Sws1/Shu Complex Purification

The purification of the Sws1/Shu complex, whether from native yeast cells or a recombinant
source, generally follows a multi-step chromatographic process. The workflow begins with cell
lysis to release the proteins, followed by an initial affinity capture step. Subsequent purification
steps, such as ion-exchange and size-exclusion chromatography, are employed to achieve
high purity.
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Caption: General experimental workflow for protein complex purification.

Experimental Protocols

Protocol 1: Purification of Recombinant Shu Complex
from E. coli
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This protocol is adapted from methodologies used for the successful purification of the
recombinant S. cerevisiae Shu complex.[1] It involves the co-expression of all four subunits in
E. coli with an affinity tag on one of the proteins.

1. Expression Vector Construction:

e Clone the open reading frames of SHU1, SHU2, CSM2, and PSY3 into a suitable co-
expression vector system.

 Incorporate a hexahistidine (His6) tag at the N-terminus of one of the subunits (e.g., Shu2)
for affinity purification.

2. Protein Expression:
» Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)).
e Grow the cells in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.

e Induce protein expression with 0.2-0.5 mM isopropy! (3-D-1-thiogalactopyranoside (IPTG)
and continue to grow the culture at a reduced temperature (e.g., 16-20°C) for 12-16 hours.

o Harvest the cells by centrifugation and store the pellet at -80°C.
3. Cell Lysis and Clarification:

¢ Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 10 mM
imidazole, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail).

e Lyse the cells by sonication on ice.

 Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
4. Affinity Chromatography:

o Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity column.

e Wash the column extensively with Wash Buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 20
mM imidazole, 1 mM DTT).
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e Elute the bound protein complex with Elution Buffer (50 mM Tris-HCI pH 8.0, 300 mM Nacl,
250 mM imidazole, 1 mM DTT).

5. Size-Exclusion Chromatography:

» Concentrate the eluted fractions and load onto a size-exclusion chromatography column
(e.g., Superdex 200) pre-equilibrated with Gel Filtration Buffer (20 mM Tris-HCI pH 7.5, 150
mM NaCl, 1 mM DTT).

o Collect fractions and analyze by SDS-PAGE to identify those containing the purified Shu
complex.

Pool the pure fractions, concentrate, and store at -80°C.

Protocol 2: Tandem Affinity Purification (TAP) of Native
Shu Complex from S. cerevisiae

This protocol outlines a general strategy for purifying the native Shu complex from yeast using
a TAP tag. This method is advantageous for isolating endogenously expressed complexes.

1. Strain Generation:

» Generate a yeast strain where one of the Shu complex subunits (e.g., Shu2) is C-terminally
tagged with a TAP tag at its endogenous locus. The TAP tag typically consists of a
Calmodulin Binding Peptide (CBP) and a Protein A domain, separated by a TEV protease
cleavage site.

2. Yeast Culture and Harvest:

o Grow the TAP-tagged yeast strain in a large volume of appropriate media (e.g., YPD) to an
OD600 of 1.5-2.0.

o Harvest the cells by centrifugation, wash with water, and flash-freeze the cell pellet in liquid
nitrogen.

3. Cryo-milling and Lysis:

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

 Disrupt the frozen cell pellet by cryo-milling to generate a fine powder.

¢ Resuspend the yeast powder in TAP Lysis Buffer (50 mM Tris-HCI pH 7.5, 150 mM NacCl, 1.5
mM MgCI2, 0.1% NP-40, 1 mM DTT, and protease inhibitors).

» Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
4. First Affinity Purification (IgG Resin):

 Incubate the clarified lysate with IgG-coupled Sepharose beads for 2 hours at 4°C with
gentle rotation.

» Wash the beads extensively with TAP Lysis Buffer.

» Elute the complex by cleavage with TEV protease in TEV Cleavage Buffer (10 mM Tris-HCI
pH 8.0, 150 mM NaCl, 0.1% NP-40, 0.5 mM EDTA, 1 mM DTT) for 2 hours at 16°C.

5. Second Affinity Purification (Calmodulin Resin):

¢ Add Calmodulin Binding Buffer (10 mM Tris-HCI pH 8.0, 150 mM NaCl, 1 mM imidazole, 1
mM Mg-acetate, 2 mM CaCl2, 0.1% NP-40, 10 mM B-mercaptoethanol) to the TEV eluate.

e Incubate with Calmodulin affinity resin for 1 hour at 4°C.
o Wash the beads with Calmodulin Binding Buffer.

o Elute the purified complex with Calmodulin Elution Buffer (10 mM Tris-HCI pH 8.0, 150 mM
NaCl, 1 mM imidazole, 1 mM Mg-acetate, 0.1% NP-40, 10 mM B-mercaptoethanol, 2 mM
EGTA).

6. Analysis:

e Analyze the final eluate by SDS-PAGE and silver staining or mass spectrometry to confirm
the presence of all Shu complex subunits.

Concluding Remarks
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The protocols provided herein offer a comprehensive guide for the purification of the Sws1/Shu
protein complex. The choice between recombinant expression and purification from a native
source will depend on the specific research goals, such as the need for large quantities of
protein for structural studies versus the desire to study the endogenously formed complex with
its native post-translational modifications. The successful purification of this complex is a critical
step for in-depth biochemical and structural analyses, which will further elucidate its role in DNA
repair and genome maintenance, and potentially inform the development of novel therapeutic
strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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